6-Bromo-4-fluoropyrazolo[1,5-a]pyridine-3-carboxylic acid
CAS No.:
Cat. No.: VC16506099
Molecular Formula: C8H4BrFN2O2
Molecular Weight: 259.03 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H4BrFN2O2 |
|---|---|
| Molecular Weight | 259.03 g/mol |
| IUPAC Name | 6-bromo-4-fluoropyrazolo[1,5-a]pyridine-3-carboxylic acid |
| Standard InChI | InChI=1S/C8H4BrFN2O2/c9-4-1-6(10)7-5(8(13)14)2-11-12(7)3-4/h1-3H,(H,13,14) |
| Standard InChI Key | RZDZSTKKOLMVPR-UHFFFAOYSA-N |
| Canonical SMILES | C1=C(C2=C(C=NN2C=C1Br)C(=O)O)F |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s core structure consists of a pyrazolo[1,5-a]pyridine system—a bicyclic framework merging pyrazole and pyridine rings. Critical substituents include:
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Bromine at position 6: Enhances electrophilicity and participates in cross-coupling reactions.
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Fluorine at position 4: Improves metabolic stability and membrane permeability.
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Carboxylic acid at position 3: Facilitates salt formation and hydrogen bonding with biological targets.
The molecular formula is C₈H₄BrFN₂O₂, with a calculated molecular weight of 259.03 g/mol .
Table 1: Comparative Analysis of Pyrazolo[1,5-a]pyridine Derivatives
The bromine atom increases molecular weight by ~79 g/mol compared to non-brominated analogs, significantly altering electronic properties and reactivity .
Spectroscopic Characterization
While direct data for the title compound is unavailable, analogous pyrazolo[1,5-a]pyridines exhibit distinct spectral features:
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¹H NMR: Pyridine protons resonate at δ 7.5–9.0 ppm, with deshielding observed for protons near electronegative substituents .
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¹³C NMR: Carboxylic acid carbons appear at δ 165–170 ppm, while halogenated carbons (C-Br, C-F) show upfield shifts due to inductive effects .
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IR Spectroscopy: Stretching vibrations at ~1700 cm⁻¹ (C=O) and 2500–3000 cm⁻¹ (O-H) confirm the carboxylic acid group .
Synthesis and Reaction Chemistry
Synthetic Pathways
The synthesis of 6-bromo-4-fluoropyrazolo[1,5-a]pyridine-3-carboxylic acid likely involves sequential halogenation and cyclization steps, inferred from methods used for related compounds:
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Core Formation:
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1,3-Dipolar Cycloaddition: Reaction of halogenated pyridine derivatives with ethyl propiolate generates the pyrazolo[1,5-a]pyridine core. For example, 5-bromo-2-fluoropyridine reacts with ethyl propiolate in DMF under reflux to yield ethyl 6-bromo-4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate.
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Hydrolysis: The ester intermediate is saponified using NaOH or LiOH to produce the carboxylic acid.
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Halogenation Optimization:
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Cycloaddition | DMF, K₂CO₃, 110°C, 24h | 30–55 |
| Ester Hydrolysis | 2M NaOH, EtOH, reflux, 6h | 85–90 |
| Bromination | NBS, AcOH, 50°C, 12h | 60–70 |
Reactivity and Functionalization
The compound’s reactivity is dominated by three sites:
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Carboxylic Acid: Forms amides (with EDCI/HOBt) or esters (via Fischer esterification).
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Bromine: Participates in Suzuki-Miyaura couplings with aryl boronic acids.
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Fluorine: Stabilizes adjacent positions against electrophilic attack but allows nucleophilic substitution under forcing conditions .
Biological Activity and Mechanistic Insights
Enzyme Modulation
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Cyclooxygenase-2 (COX-2) Inhibition: Carboxylic acid groups in pyrazolopyridines chelate catalytic histidine residues, reducing prostaglandin synthesis .
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Phosphodiesterase 4 (PDE4) Binding: Halogenated derivatives show increased affinity for PDE4’s hydrophobic pocket, implicating potential in inflammatory diseases .
Applications in Drug Development
Kinase Inhibitor Scaffolds
The compound’s trifunctional architecture enables diverse modifications:
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Bromine → Aryl Groups: Suzuki coupling installs pharmacophores targeting specific kinases.
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Carboxylic Acid → Amides: Improves solubility and bioavailability.
Table 3: Structure-Activity Relationships (SAR)
| Modification | Effect on Activity |
|---|---|
| Bromine → Chlorine | Reduced potency (IC₅₀ ↑ 2–3×) |
| Fluorine → Hydrogen | Decreased metabolic stability |
| Ester → Amide | Enhanced target residence time |
Antibacterial and Antiviral Prospects
Halogenated pyrazolopyridines disrupt viral polymerases and bacterial topoisomerases. For instance, 6-fluoro analogs inhibit HIV-1 reverse transcriptase by 40% at 10 µM .
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